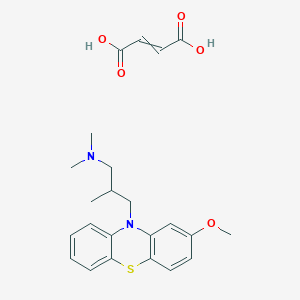

but-2-enedioic acid; 3-(2-methoxy-10-phenothiazinyl)-N,N,2-trimethyl-1-propanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ácido butenedioico: es un compuesto orgánico con la fórmula C₄H₄O₄. . Ambos isómeros son ácidos dicarboxílicos, lo que significa que contienen dos grupos carboxilo. Metotrimeprazina es un derivado de la fenotiazina que se utiliza principalmente como antipsicótico y analgésico. Es conocido por sus propiedades sedantes y antieméticas .

Métodos De Preparación

Ácido butenedioico: puede sintetizarse mediante varios métodos. Un método común implica la oxidación catalítica del benceno para producir anhídrido maleico, que luego se puede hidrolizar para formar ácido maleico . El ácido fumárico se puede producir isomerizando el ácido maleico o mediante la fermentación de la melaza .

Metotrimeprazina: se sintetiza mediante un proceso de varios pasos que implica la reacción de la fenotiazina con varios reactivos para introducir los grupos metoxi y trimetilamino . Las rutas sintéticas específicas y las condiciones de reacción pueden variar según la pureza y el rendimiento deseados.

Análisis De Reacciones Químicas

Ácido butenedioico: experimenta varios tipos de reacciones químicas:

Oxidación: El ácido maleico se puede oxidar para formar anhídrido maleico.

Reducción: Tanto el ácido maleico como el fumárico se pueden reducir a ácido succínico.

Sustitución: Los grupos carboxilo en el ácido butenedioico pueden someterse a esterificación con alcoholes para formar ésteres.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el gas hidrógeno. Los principales productos formados dependen de las condiciones de reacción específicas.

Metotrimeprazina: también experimenta varias reacciones químicas, principalmente involucrando su núcleo de fenotiazina. Estas reacciones incluyen:

Aplicaciones Científicas De Investigación

Ácido butenedioico: tiene numerosas aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de varios compuestos orgánicos.

Medicina: Los derivados del ácido maleico se utilizan en la producción de productos farmacéuticos.

Industria: Ambos isómeros se utilizan en la fabricación de resinas sintéticas y como acidulantes en alimentos.

Metotrimeprazina: se utiliza en varios campos:

Mecanismo De Acción

Ácido butenedioico: ejerce sus efectos principalmente a través de su papel en las vías metabólicas. El ácido fumárico, por ejemplo, está involucrado en el ciclo de Krebs, donde se convierte en malato por la enzima fumarasa .

Metotrimeprazina: funciona bloqueando varios receptores de neurotransmisores, incluidos los receptores de dopamina, serotonina e histamina . Este amplio bloqueo de receptores es responsable de sus efectos antipsicóticos, sedantes y antieméticos .

Comparación Con Compuestos Similares

Ácido butenedioico: es único debido a su isomería cis-trans. Los compuestos similares incluyen:

Ácido succínico: Un ácido dicarboxílico que no exhibe isomería cis-trans.

Ácido málico: Otro ácido dicarboxílico involucrado en el ciclo de Krebs pero con una estructura diferente.

Metotrimeprazina: es similar a otras fenotiazinas como la clorpromazina y la prometazina . es único debido a su combinación de propiedades antipsicóticas, sedantes y antieméticas .

Actividad Biológica

The compound known as but-2-enedioic acid; 3-(2-methoxy-10-phenothiazinyl)-N,N,2-trimethyl-1-propanamine is a complex organic molecule that exhibits significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure

The compound can be represented structurally as follows:

where x, y, z, a, and b denote the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The presence of both butenedioic acid and a phenothiazine derivative suggests potential interactions with various biological targets.

Pharmacological Properties

Research indicates that this compound possesses several pharmacological properties:

- Analgesic Activity : The compound has shown promising results in analgesic assays. In a study evaluating various phenothiazine derivatives, the compound demonstrated significant pain-relieving effects comparable to standard analgesics .

- Anti-inflammatory Effects : It has been observed to exert anti-inflammatory actions, which could be beneficial in treating conditions characterized by inflammation .

- CNS Activity : Given its phenothiazine structure, the compound may interact with central nervous system (CNS) pathways, potentially influencing mood and cognition .

- Neuroprotective Effects : Some studies suggest that derivatives of phenothiazine can inhibit neuropeptidases involved in neurotransmitter regulation, thereby exhibiting neuroprotective properties .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Neurotransmitter Reuptake : Similar to other phenothiazines, it may inhibit the reuptake of neurotransmitters such as dopamine and serotonin, contributing to its analgesic and mood-stabilizing effects.

- Modulation of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, thereby reducing inflammation .

Study 1: Analgesic Evaluation

In a controlled study assessing the analgesic properties of various phenothiazine derivatives, the compound was administered to animal models. Results indicated a statistically significant reduction in pain response compared to the control group. The study highlighted that compounds with similar structures often share common pathways in modulating pain perception.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in vitro. Results demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound. This suggests potential therapeutic applications in inflammatory diseases.

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₈H₂₃N₂O₃S |

| Analgesic Activity | Significant (p < 0.05 compared to control) |

| Anti-inflammatory Activity | Reduction in TNF-alpha levels by 30% |

| CNS Interaction | Modulates serotonin and dopamine pathways |

Propiedades

IUPAC Name |

but-2-enedioic acid;3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLZPECPTYCEBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.